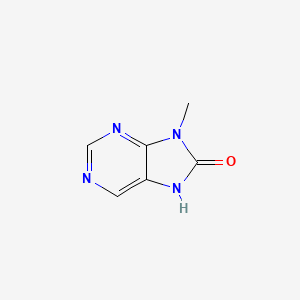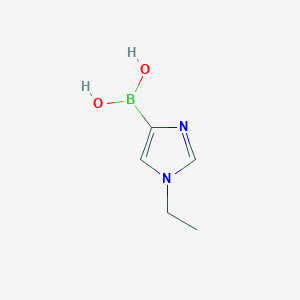
(1-Ethyl-1H-imidazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-1H-imidazol-4-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with an ethyl group at the nitrogen atom and a boronic acid group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-imidazol-4-yl)boronic acid typically involves the borylation of an imidazole precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the handling and performing of organolithium chemistry on a multigram scale . This method ensures high throughput and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Ethyl-1H-imidazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
(1-Ethyl-1H-imidazol-4-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Ethyl-1H-imidazol-4-yl)boronic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity.
Protein Interactions: The imidazole ring can engage in hydrogen bonding and π-π interactions with protein residues, affecting protein function and stability.
Comparaison Avec Des Composés Similaires
(1H-Imidazol-4-yl)boronic acid: Lacks the ethyl group, leading to different steric and electronic properties.
(1H-Benzimidazol-4-yl)boronic acid: Contains a fused benzene ring, resulting in altered reactivity and applications.
(1-Methyl-1H-imidazol-4-yl)boronic acid: Features a methyl group instead of an ethyl group, affecting its chemical behavior and interactions.
Uniqueness: (1-Ethyl-1H-imidazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Propriétés
Formule moléculaire |
C5H9BN2O2 |
|---|---|
Poids moléculaire |
139.95 g/mol |
Nom IUPAC |
(1-ethylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4,9-10H,2H2,1H3 |
Clé InChI |
IEXDZVFONXSVHH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C=N1)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
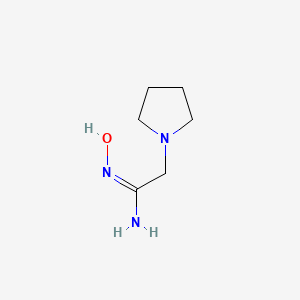



![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
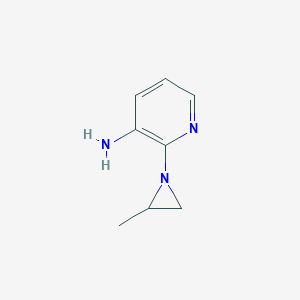
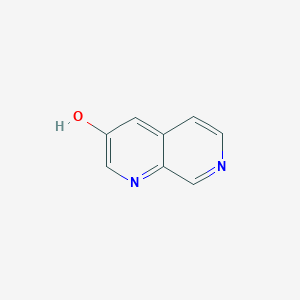
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
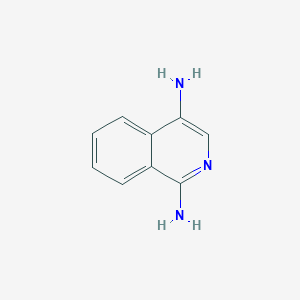
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
